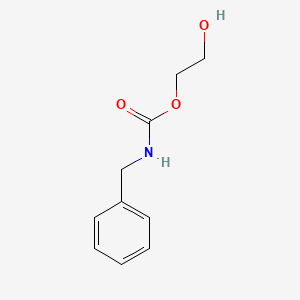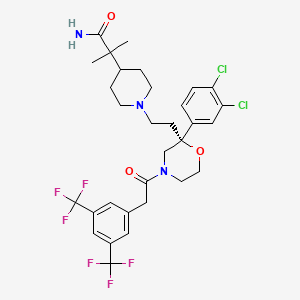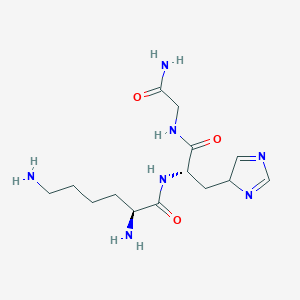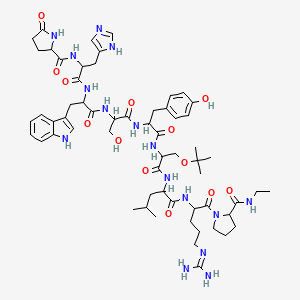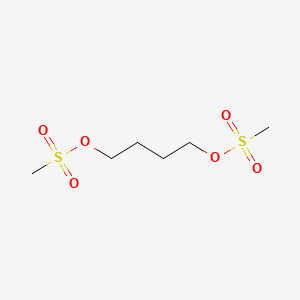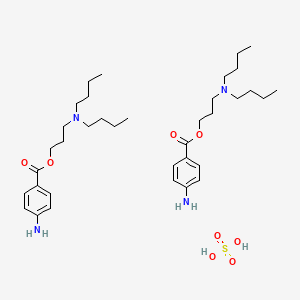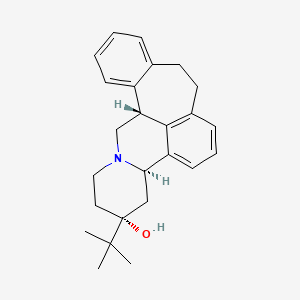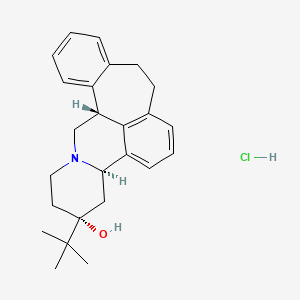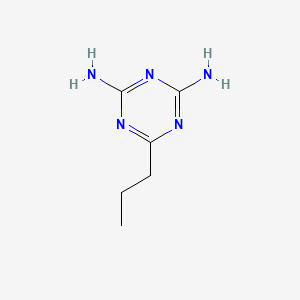
Butyroguanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyroguanamine derivatives are Analgesic drugs.
Applications De Recherche Scientifique
Butyric Acid and Insulin Sensitivity
Butyric acid, a short-chain fatty acid, has been studied for its role in regulating insulin sensitivity. In mice, dietary supplementation with butyrate prevented the development of insulin resistance and obesity. The mechanism involved promoting energy expenditure and enhancing mitochondrial function and biogenesis in skeletal muscle and brown fat (Gao et al., 2009).
Gastroenterology Applications
Butyric acid is used for pathologies of the colon, including functional and inflammatory conditions. Its potential applications extend to extraintestinal domains, such as in hematological, metabolic, and neurological pathologies (Sossai, 2012).
Intestinal Health in Animals
Sodium butyrate has shown to improve intestinal health and alter gut microbiota composition in broilers, indicating its potential as a feed additive to enhance animal health (Zou et al., 2019).
Therapeutic Potential in Gastrointestinal Diseases
Recent research outlines butyric acid's therapeutic potential in gastrointestinal diseases. Its clinical benefits are underscored by its ability to regulate gut health and its potential use in therapy (Borycka-Kiciak et al., 2017).
Role in Gut Microbiota and Health
Butyric acid, produced by gut symbionts like Clostridium butyricum, plays a crucial role in health and disease. It has been used as a probiotic and investigated for effects in various diseases including metabolic and neurodegenerative diseases (Stoeva et al., 2021).
Oncological Applications
Butyric acid derivatives have been studied for their potential in treating acute leukemias, indicating a strong maturative effect on gene transcription. This makes them appealing as specific therapeutic agents in oncology (Sontini et al., 2001).
Role in Constipation Treatment
Butyric acid has been investigated for its potential beneficial mechanisms in treating defecation disorders, primarily by reducing pain and inflammation in the gut (Pituch et al., 2013).
Impact on Diabetes
Supplementation with sodium butyrate showed effects on the pyroptosis-related genes in patients with type 2 diabetes, indicating potential therapeutic applications in diabetes management (Roshanravan et al., 2020).
Propriétés
Numéro CAS |
5962-23-2 |
|---|---|
Nom du produit |
Butyroguanamine |
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
6-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11) |
Clé InChI |
NGYGUYRBWLUDRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N)N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N)N |
Apparence |
Solid powder |
Autres numéros CAS |
5962-23-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Butyroguanamine; AI3-51439; AI3 51439; AI351439 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



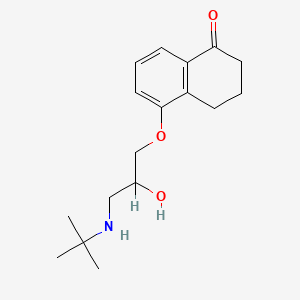
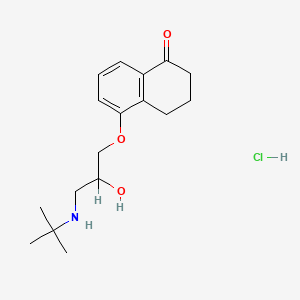
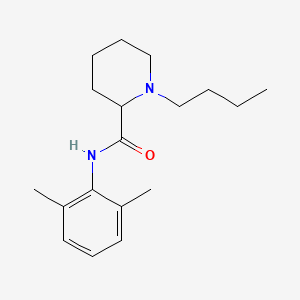
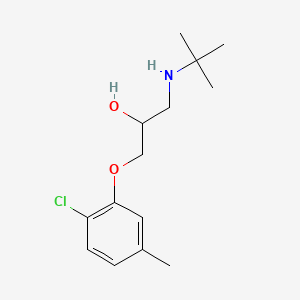
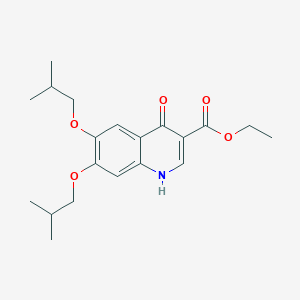
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
